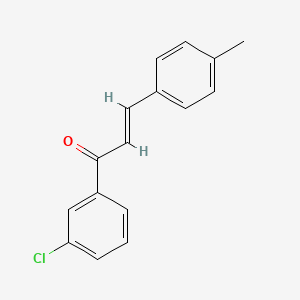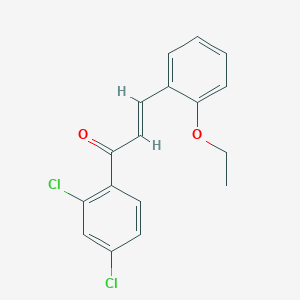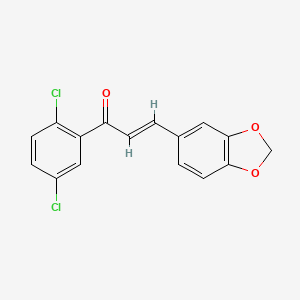
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 4-Methyl-3-chlorophenyl prop-2-en-1-one, is a chemical compound of particular interest in the field of organic synthesis. It is commonly used as an intermediate in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds and in the preparation of catalysts for organic reactions. Additionally, it has been used in the synthesis of fluorescence-labeled compounds for fluorescence microscopy and imaging.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one is not fully understood. However, it is believed to act as a proton-transfer reagent, allowing the transfer of protons from one molecule to another. Additionally, it is believed to act as an electron-transfer reagent, allowing the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one have not been extensively studied. However, it is known to be an irritant to the skin and eyes and may cause skin and eye irritation. Additionally, it may cause respiratory irritation and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive starting material, and the reaction conditions can be easily modified to yield different products. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one is that it is an irritant and should be handled with care. Additionally, due to its low solubility, it may be difficult to dissolve in organic solvents.
Direcciones Futuras
The potential future directions for research involving (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, further research into the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one could provide insight into its potential uses in the synthesis of heterocyclic compounds and catalysts for organic reactions. Finally, further research into its solubility could provide a better understanding of its use in laboratory experiments.
Métodos De Síntesis
The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one can be achieved through a variety of methods. One common method is the reaction of 4-methylphenol with chloroacetic acid in the presence of a catalyst, such as pyridine. This reaction yields a mixture of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one and (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-1-en-1-one. This reaction can be further purified by recrystallization or distillation. Another method involves the reaction of 4-methylphenol with trichloroacetyl chloride, which yields the desired (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one as the major product.
Propiedades
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHPEVVGDOOJE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














